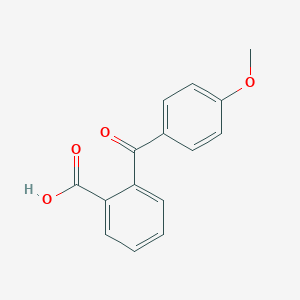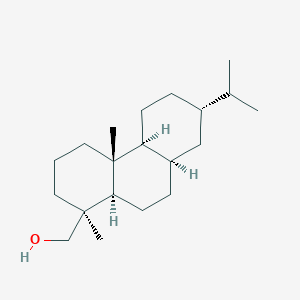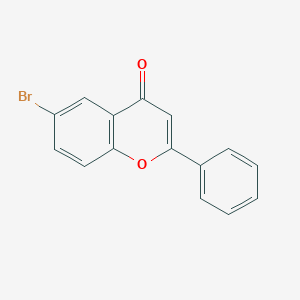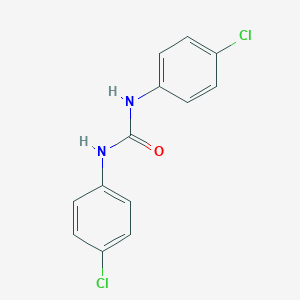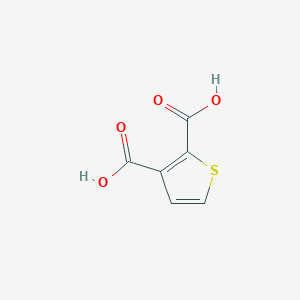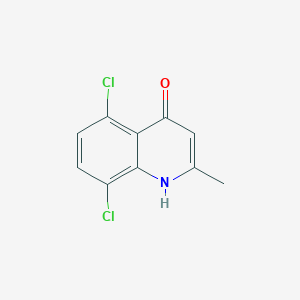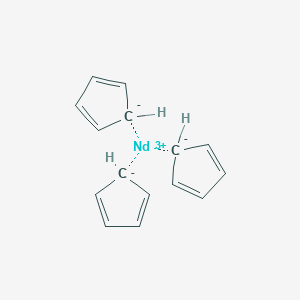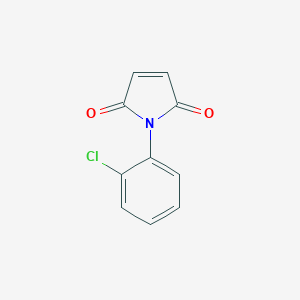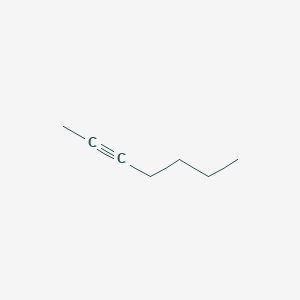
2-Heptyne
Descripción general
Descripción
2-Heptyne is a chemical compound with the molecular formula C7H12 . It is also known by other names such as Hept-2-yne, 1-Methyl-2-butylacetylene, and has a CAS number 1119-65-9 . The molecular weight of 2-Heptyne is 96.17 g/mol .
Molecular Structure Analysis
The 2-Heptyne molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond . The InChI representation of 2-Heptyne isInChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3 . Chemical Reactions Analysis
Alkynes like 2-Heptyne can undergo addition reactions with electrophilic reagents, such as strong Brønsted acids and halogens . These reactions are generally exothermic and display Markovnikov Rule regioselectivity and anti-stereoselectivity .Physical And Chemical Properties Analysis
2-Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It is less dense than water and its vapors are heavier than air . It has a boiling point of approximately 111.9°C at 760 mmHg . The vapour pressure of 2-Heptyne is 26.3±0.1 mmHg at 25°C .Aplicaciones Científicas De Investigación
Complex Formation and Reactions :
- 2-Heptyne has been studied for its interaction with pyrolytically generated SnF2, revealing the formation of a π-complex, indicating a significant role in coordination chemistry and complex formation processes (Boganov et al., 1995).
Spin Trapping and Radical Formation :
- The reaction of 2-Heptyne with Mo(CO)6 under various conditions has been investigated for spin trapping, indicating its potential in studying radical intermediates and reaction mechanisms (Hwang & Tsonis, 1994).
Polymerization and Material Properties :
- 2-Heptyne has been copolymerized with disubstituted acetylenes, showing variations in monomer reactivity ratios and revealing insights into the properties like gas permeability and electrical conductivity of the resulting materials (Tienkopatchev et al., 1995).
Selective Hydrogenation :
- Research on the selective hydrogenation of 1-Heptyne (a related compound) provides insights into the reaction kinetics and solvent effects, which could be relevant for reactions involving 2-Heptyne and similar compounds (Al-Herz et al., 2012).
Catalysis and Hydrogenation :
- The study of TiO2-supported Pd–Au catalysts for the hydrogenation of 1-Heptyne reveals the influence of alloy formation and electronic properties, which are crucial for understanding catalytic behaviors of similar alkyne compounds (Kittisakmontree et al., 2013).
Microwave Spectroscopy and Molecular Structure :
- Investigations into the microwave spectroscopy of 6-methyl-3-heptyne provide valuable data on molecular structures and interactions, relevant for understanding the properties of 2-Heptyne and similar molecules (Fournier et al., 2008).
Catalyst Characterization and Selective Reactions :
- Studies on catalysts for the selective hydrogenation of 1-Heptyne over different metals offer insights into the activity, selectivity, and the role of metal and precursor effects, pertinent for catalytic applications of 2-Heptyne (Lederhos et al., 2013).
Hydrogenation Mechanisms :
- Research on the liquid-phase hydrogenation of 1-Heptyne using Pd(II) complexes provides an understanding of the activity and selectivity dependent on substituents and solvent, which can be useful for reactions involving 2-Heptyne (Khairullina et al., 2010).
Photocycloaddition Studies :
- The photocycloaddition of 2-cyclopentene-1-one to 1-heptyne (related to 2-Heptyne) has been studied, offering insights into reaction quantum yields and mechanisms, relevant for understanding photochemical reactions of alkynes (Serebryakov et al., 1975).
Safety And Hazards
Propiedades
IUPAC Name |
hept-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFEMSYKQQCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149770 | |
| Record name | Hept-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptyne | |
CAS RN |
1119-65-9 | |
| Record name | 2-Heptyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-2-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HEPTYNE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hept-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



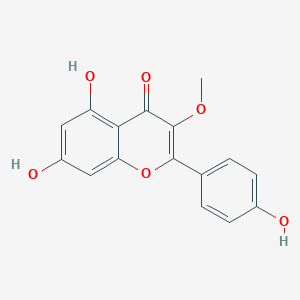

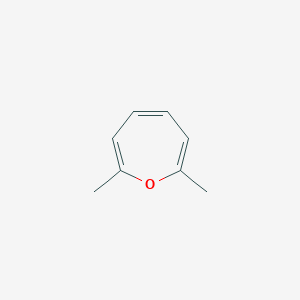
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
